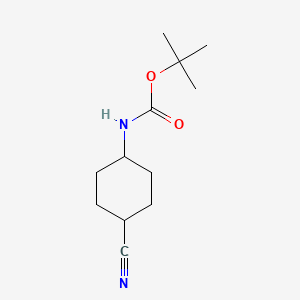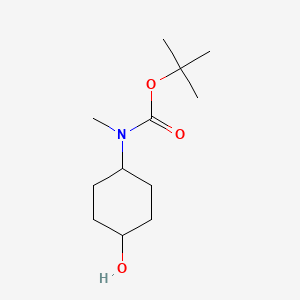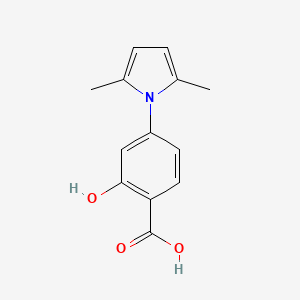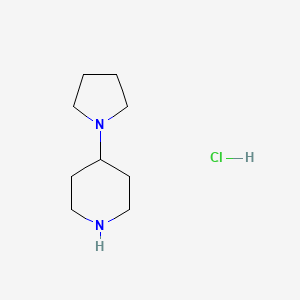
4-Pyrrolidin-1-yl-piperidine hydrochloride
説明
4-Pyrrolidin-1-yl-piperidine hydrochloride is a chemical compound that is of interest in various fields of medicinal chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of more complex molecules. The presence of the pyrrolidinyl group suggests that this compound could have interesting biological activity or could serve as an intermediate in the synthesis of pharmacologically active compounds.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was developed to deliver multi-kilogram quantities of the intermediate. This process involved nucleophilic aromatic substitution, hydrogenation, and iodination steps . Another study reported the synthesis of novel analogues of 4-(1-Pyrrolidinyl) Piperidine, where structures were confirmed using various spectroscopic techniques . Additionally, the synthesis of enantiomers of a related compound, 1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one, was achieved using hydrolytic kinetic resolution with salenCo(III)OAc complexes as catalysts .
Molecular Structure Analysis
The molecular structure of 4-(1-pyrrolidinyl)piperidine has been studied using nuclear magnetic resonance (NMR) spectroscopy. The study reported the possible stable forms and molecular structure of the compound, investigating solvent effects on nuclear magnetic shielding tensors and determining the magnitude of coupling constants using selective NMR techniques. Theoretical calculations were also performed to predict the chemical shifts and coupling constants for the most stable conformers .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds have been synthesized and tested for various biological activities. For example, 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenylethylamines were prepared and tested as analgesic-antiinflammatory agents . Another study described the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, through acylation, deprotection, and salt formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the solubility, stability, and reactivity of the compound would be influenced by the presence of the pyrrolidinyl and piperidine groups. The study on the NMR of 4-(1-pyrrolidinyl)piperidine provides insights into the solvent-dependent molecular geometry and conformers, which could be relevant for understanding the physical properties of this compound .
科学的研究の応用
Synthesis Methods and Chemical Properties
- A method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine with significant medicinal chemistry applications, has been developed. This compound is synthesized through catalytic hydrogenation of pyrrolylpyridine, indicating its potential for large-scale production in pharmaceutical contexts (Smaliy et al., 2011).
Molecular Structure and Spectroscopy
- A study on 4-(1-pyrrolidinyl)piperidine explored its stable forms and molecular structure using nuclear magnetic resonance (NMR) spectroscopy. The research revealed that the molecular geometry and the mole fractions of stable conformers of 4-pyrrolidinyl piperidine are dependent on the solvent, contributing to a deeper understanding of its chemical behavior (Alver et al., 2011).
Chemical Transformations and Applications
- A study on the aerobic oxidation of cyclic amines to lactams, important chemical feedstocks, found that CeO2-supported gold nanoparticles efficiently catalyzed this transformation. The study included the conversion of pyrrolidine to lactams, providing insights into environmentally friendly and efficient methods for synthesizing important industrial chemicals (Dairo et al., 2016).
Antimicrobial and Larvicidal Activities
- Research on 2-hydroxypyrrolidine/piperidine derivatives, which may include 4-pyrrolidin-1-yl-piperidine hydrochloride analogues, demonstrated notable antibacterial and larvicidal effects. This indicates potential applications in developing new antimicrobial agents and insect control strategies (Suresh et al., 2016).
将来の方向性
作用機序
Target of Action
Compounds with a pyrrolidine ring have been reported to have target selectivity . The targets can vary depending on the specific functional groups attached to the pyrrolidine ring .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities . The impact on biochemical pathways would depend on the specific targets of the compound.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The steric factors can influence the biological activity of compounds with a pyrrolidine ring .
生化学分析
Biochemical Properties
4-Pyrrolidin-1-yl-piperidine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and affecting metabolic pathways. For instance, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, this compound interacts with proteins involved in signal transduction, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, impacting synaptic transmission and neuronal communication . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This compound also interacts with receptors on the cell surface, triggering intracellular signaling cascades that result in changes in gene expression and cellular function . The precise molecular mechanisms depend on the specific biomolecules involved and the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and neurotransmitter levels. At high doses, it can cause toxic or adverse effects, such as neurotoxicity or organ damage . Threshold effects are often observed, where a specific dosage range produces the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis . The compound’s impact on metabolic pathways is context-dependent, varying with the specific cellular environment and the presence of other biochemical factors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with biomolecules and modulate their activity . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.
特性
IUPAC Name |
4-pyrrolidin-1-ylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFFQQYPILXEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4983-39-5 | |
| Record name | Piperidine, 4-(1-pyrrolidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4983-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC57800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




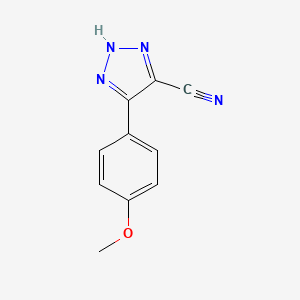
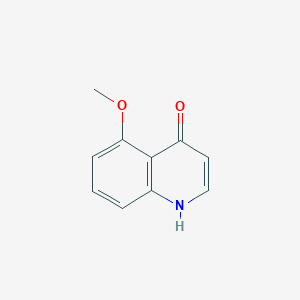


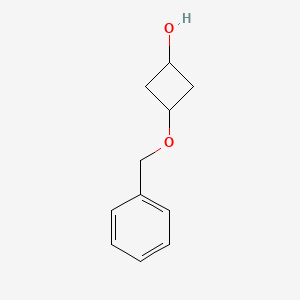


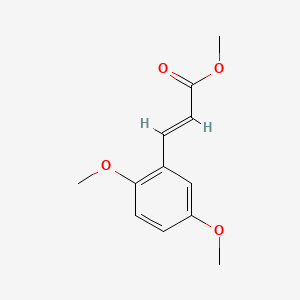
![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)

